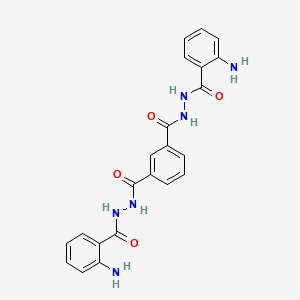

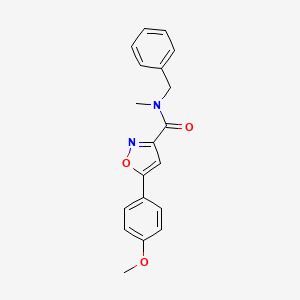

N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound of interest due to its structural complexity and potential chemical and biological activities. The compound incorporates elements such as a furylmethylene group, a naphthylmethyl substituent, and a piperazinamine core, which could contribute to a range of chemical behaviors and interactions.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions or the reaction of naphthylacetic acid and 4-piperidone monohydrate hydrochloride through reduction, substitution, condensation, and hydrolysis reactions. Microwave-assisted synthesis has been utilized for the rapid generation of related structures, indicating a potential approach for synthesizing N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine efficiently (Williams et al., 2010).

Molecular Structure Analysis

Structural studies of analogous compounds have revealed details about their molecular configurations, such as hydrogen bond locations and π-electron delocalization effects. For example, proton transfer and hydrogen bonding play significant roles in determining the molecular structure and stability of similar compounds (Inabe et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include carbonylation reactions at C−H bonds in piperazine rings, influenced by substituents' electronic nature. The reactivity of these compounds can vary significantly based on the substitution pattern, indicating a complex interplay between different functional groups (Ishii et al., 1997).

科学的研究の応用

Proton Transfer and Structural Studies

Compounds similar to N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine, such as N-(2-hydroxy-1-naphthylmethylene)aniline-type compounds, have been studied for their proton transfer properties in crystalline states. These studies reveal insights into the π-electron delocalization effect and the stabilization of proton-transferred forms, highlighting their potential in the field of material science and molecular electronics (Inabe et al., 1994).

Heterocyclic Synthesis

Research on derivatives closely related to N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine demonstrates their utility in synthesizing heterocyclic compounds. These compounds serve as precursors for developing various nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives, indicating their potential applications in pharmaceutical chemistry and drug development (Hussein et al., 2009).

Enhancement of Nerve Growth Factor-induced Neurite Outgrowth

A study on a compound structurally similar to N-(2-furylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine, specifically 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, explores its ability to enhance nerve growth factor (NGF)-induced neurite outgrowth. This research opens avenues for developing new therapeutic agents for neurodegenerative diseases and nerve injury treatments (Williams et al., 2010).

Polyurethane and Polymer Research

The synthesis and characterization of polyurethane analogs of polyethylene terephthalate, involving piperazine-type compounds, have been explored. These studies contribute to advancements in polymer science, offering insights into the properties and applications of new polymeric materials (Wittbecker et al., 1965).

Telomere Targeting Agents in Cancer Therapy

Research on naphthalene diimide derivatives, incorporating piperazine groups, highlights their role as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds show significant potential as telomere targeting agents in cancer therapy, particularly for pancreatic cancer cells (Micco et al., 2013).

特性

IUPAC Name |

(E)-1-(furan-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-9-20-17(5-1)6-3-7-18(20)16-22-10-12-23(13-11-22)21-15-19-8-4-14-24-19/h1-9,14-15H,10-13,16H2/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOZWMLATLVAIH-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

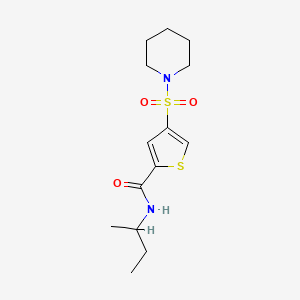

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)